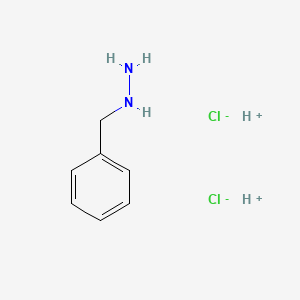

Benzylhydrazinedihydrochloride

CAS No.:

Cat. No.: VC17432336

Molecular Formula: C7H12Cl2N2

Molecular Weight: 195.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H12Cl2N2 |

|---|---|

| Molecular Weight | 195.09 g/mol |

| IUPAC Name | benzylhydrazine;hydron;dichloride |

| Standard InChI | InChI=1S/C7H10N2.2ClH/c8-9-6-7-4-2-1-3-5-7;;/h1-5,9H,6,8H2;2*1H |

| Standard InChI Key | MSJHOJKVMMEMNX-UHFFFAOYSA-N |

| Canonical SMILES | [H+].[H+].C1=CC=C(C=C1)CNN.[Cl-].[Cl-] |

Introduction

Chemical Identity and Structural Characteristics

Benzylhydrazinedihydrochloride is characterized by a benzyl group () attached to a hydrazine moiety (), with two hydrochloride counterions enhancing its stability and solubility. Key identifiers include:

| Property | Value |

|---|---|

| CAS Number | 20570-96-1 |

| Molecular Formula | |

| Molecular Weight | 195.09 g/mol |

| SMILES Notation | |

| IUPAC Name | Benzylhydrazine; dihydrochloride |

The dihydrochloride form distinguishes it from the monohydrochloride variant (CAS 1073-62-7), offering distinct physicochemical properties such as higher solubility in polar solvents and enhanced stability under acidic conditions .

Synthesis and Industrial Production

Synthetic Routes

Benzylhydrazinedihydrochloride is typically synthesized via the reaction of benzyl chloride with hydrazine hydrate in the presence of hydrochloric acid. The reaction proceeds as follows:

Key parameters influencing yield and purity include:

-

Temperature: Maintained at 0–5°C to minimize side reactions.

-

Molar Ratios: Excess hydrazine hydrate ensures complete conversion of benzyl chloride.

-

Purification: Recrystallization from ethanol-water mixtures yields >95% purity .

Industrial-Scale Production

Industrial processes utilize continuous flow reactors to optimize reaction kinetics and reduce byproduct formation. Post-synthesis steps include:

-

Filtration: Removal of unreacted hydrazine and chloride residues.

-

Drying: Lyophilization to obtain a free-flowing crystalline powder.

Physicochemical Properties

| Property | Value |

|---|---|

| Solubility in Water | 120 g/L (25°C) |

| Melting Point | 215–217°C (decomposition) |

| pKa (Hydrazine moiety) | 3.1 ± 0.2 |

The compound’s high solubility in aqueous media facilitates its use in biological assays and solution-phase reactions.

Applications in Organic Synthesis

Hydrazone Formation

Benzylhydrazinedihydrochloride reacts with carbonyl compounds (e.g., ketones, aldehydes) to form hydrazones, intermediates in synthesizing heterocycles like pyrazoles and indoles:

Case Study: Reaction with ethyl acetoacetate yields pyrazole derivatives with >80% regioselectivity, critical for pharmaceutical applications .

Pharmaceutical Intermediates

The compound serves as a precursor to:

-

Anticancer Agents: Hydrazine derivatives inhibit histone deacetylases (HDACs) in preclinical studies.

-

Antifungals: Benzylhydrazine-based compounds exhibit IC₅₀ values of 12 µM against Candida albicans.

Biological Activity and Toxicology

Genotoxicity and Carcinogenicity

Chronic exposure studies in Swiss mice (0.015% in drinking water) revealed:

-

Lung Adenomas: 42% incidence in females after 12 months.

-

Hepatotoxicity: Elevated serum ALT levels (2.5× control) indicating liver damage.

Enzyme Inhibition

Benzylhydrazinedihydrochloride acts as a competitive inhibitor of copper-dependent amine oxidases (IC₅₀ = 10 µM), forming stable enzyme-inhibitor complexes via covalent adducts.

| Parameter | Recommendation |

|---|---|

| Personal Protective Equipment (PPE) | Gloves, lab coat, eye protection |

| Storage Conditions | 2–8°C in airtight containers |

| Disposal | Incineration following EPA guidelines |

Comparison with Related Hydrazine Derivatives

| Compound | Benzylhydrazinedihydrochloride | Phenylhydrazine HCl |

|---|---|---|

| Molecular Weight | 195.09 g/mol | 144.59 g/mol |

| Carcinogenicity (Mice) | 42% lung tumors | 22% vascular tumors |

| Solubility in Ethanol | 45 g/L | 28 g/L |

The dihydrochloride form’s higher bioavailability explains its enhanced biological activity compared to analogues .

Recent Research Developments

Perovskite Solar Cells (PSCs)

Incorporating benzylhydrazinedihydrochloride into perovskite precursor inks reduces iodine content by 90%, achieving a power conversion efficiency (PCE) of 23.7% in inverted p-i-n PSCs.

Green Chemistry Applications

The compound’s ability to scavenge reactive iodine species positions it as a sustainable alternative to toxic antioxidants in industrial processes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume